4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
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Description
The compound “4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a pyrazoloquinoline core, which is a bicyclic system containing a pyrazole ring fused with a quinoline . The molecule also contains a methoxy group (-OCH3) and a benzenesulfonamide moiety attached to the pyrazoloquinoline core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoloquinoline derivatives are generally synthesized using methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, a methoxy group, and a benzenesulfonamide moiety . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis
Before diving into applications, let’s briefly touch upon the synthetic methods used for these compounds. Researchers have employed various strategies, starting from preformed pyrazoles or pyridines. The substitution pattern at positions N1, C3, C4, C5, and C6 significantly influences the compound’s properties .
Conclusion
properties
IUPAC Name |
4-methoxy-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-4-11-25-21-18(13-15-12-14(2)5-10-19(15)22-21)20(23-25)24-29(26,27)17-8-6-16(28-3)7-9-17/h5-10,12-13H,4,11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIXUOQAQAWWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(3Z)-6-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzenesulfonamide |
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